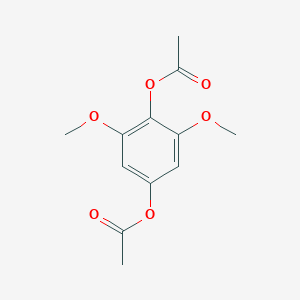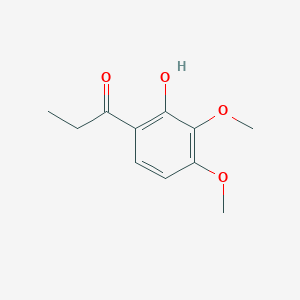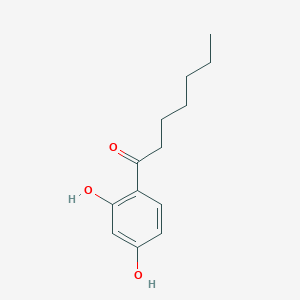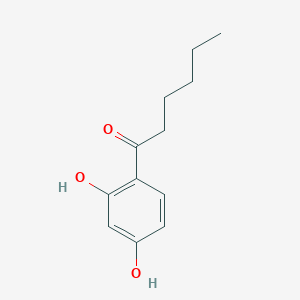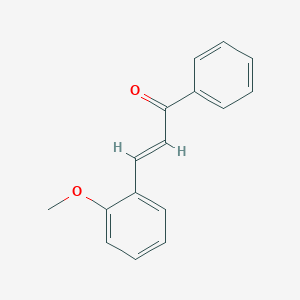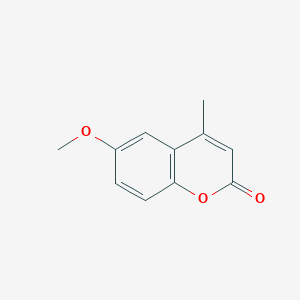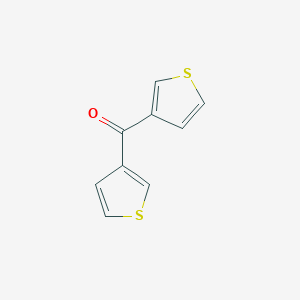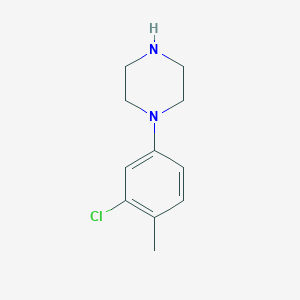
1-(3-Chloro-4-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-4-methylphenyl)piperazine (mCPP) is a chemical compound that belongs to the class of piperazines. It is a psychoactive drug that has been used in scientific research to study the central nervous system. The compound has been synthesized in various ways, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
MCPP acts as an agonist of the 5-HT2A and 5-HT2C serotonin receptors. The compound also has affinity for other serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT1D. The activation of these receptors leads to the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. The exact mechanism of action of 1-(3-Chloro-4-methylphenyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
生化和生理效应
The biochemical and physiological effects of 1-(3-Chloro-4-methylphenyl)piperazine are complex and depend on the dose and route of administration. The compound has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in various brain regions. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. The physiological effects of 1-(3-Chloro-4-methylphenyl)piperazine include changes in heart rate, blood pressure, and body temperature.
实验室实验的优点和局限性
MCPP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-characterized mechanism of action. The compound has been extensively studied in animal models, and its effects on behavior and neurochemistry are well understood. However, there are also limitations to the use of 1-(3-Chloro-4-methylphenyl)piperazine in lab experiments. The compound has been shown to have a narrow therapeutic window, and high doses can lead to adverse effects. The compound is also known to induce anxiety and panic in some individuals, which can complicate the interpretation of behavioral experiments.
未来方向
There are several future directions for research on 1-(3-Chloro-4-methylphenyl)piperazine. One area of interest is the role of the compound in the treatment of psychiatric disorders, such as depression and anxiety. 1-(3-Chloro-4-methylphenyl)piperazine has been shown to have antidepressant and anxiogenic effects in animal models, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of new compounds that target the 5-HT2A and 5-HT2C serotonin receptors. These compounds may have improved therapeutic profiles and fewer adverse effects compared to 1-(3-Chloro-4-methylphenyl)piperazine. Finally, research is needed to better understand the biochemical and physiological effects of 1-(3-Chloro-4-methylphenyl)piperazine, particularly in relation to its effects on neurotransmitter release and intracellular signaling pathways.
科学研究应用
MCPP has been used extensively in scientific research to study the central nervous system. It has been used to investigate the effects of serotonin receptor agonists and antagonists on the brain. The compound has also been used to study the effects of various drugs on the central nervous system, including antidepressants, antipsychotics, and anxiolytics. 1-(3-Chloro-4-methylphenyl)piperazine has been used in animal models to study the effects of drugs on behavior, cognition, and neurochemistry.
属性
CAS 编号 |
3606-03-9 |
|---|---|
产品名称 |
1-(3-Chloro-4-methylphenyl)piperazine |
分子式 |
C11H15ClN2 |
分子量 |
210.7 g/mol |
IUPAC 名称 |
1-(3-chloro-4-methylphenyl)piperazine |
InChI |
InChI=1S/C11H15ClN2/c1-9-2-3-10(8-11(9)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
InChI 键 |
HZENZTPJJXKSDT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CCNCC2)Cl |
规范 SMILES |
CC1=C(C=C(C=C1)N2CCNCC2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

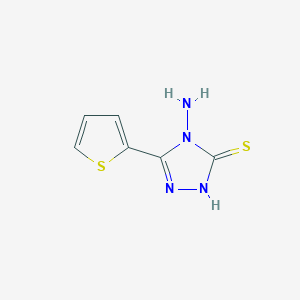
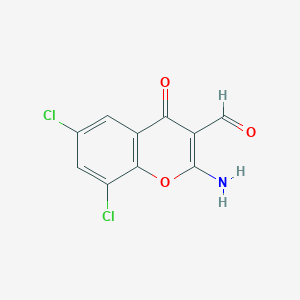
![7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B186320.png)
